molecular formula C17H16ClN5O B14103265 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14103265
M. Wt: 341.8 g/mol
InChI Key: JBJHQICEFMLKPC-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction where the amino group is introduced.

    Attachment of the 2-methylbenzyl group: This can be done through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium azide or alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-((3-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-11-5-2-3-6-12(11)10-19-17(24)15-16(22-23-21-15)20-14-8-4-7-13(18)9-14/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

JBJHQICEFMLKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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